Butan-2-YL anthracene-9-carboxylate
Description
Butan-2-YL anthracene-9-carboxylate is an ester derivative of anthracene-9-carboxylic acid, where the carboxylic acid group is esterified with butan-2-ol. Its molecular structure combines the planar, aromatic anthracene core with a branched alkyl chain, influencing both its physicochemical properties and applications. The compound is synthesized via a condensation reaction between anthracene-9-carbonyl chloride and butan-2-ol, typically in the presence of a base like pyridine or dimethylformamide (DMF), followed by purification steps such as recrystallization .
This ester is of interest in materials science due to the anthracene moiety’s photophysical properties, which are exploited in organic electronics and photovoltaics . Additionally, anthracene-9-carboxylate derivatives are studied for their biological activity, particularly in modulating ion channels. For instance, anthracene-9-carboxylic acid itself is a known inhibitor of voltage-gated chloride channels, as demonstrated in myotonia research .
Properties
CAS No. |
189216-06-6 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
butan-2-yl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-3-13(2)21-19(20)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-13H,3H2,1-2H3 |
InChI Key |
PEDPRRNAHWBKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-YL anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with butan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-YL anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Butan-2-yl anthracene-9-carbinol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Butan-2-YL anthracene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form conjugates with other molecules.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Butan-2-YL anthracene-9-carboxylate involves its interaction with various molecular targets. The extensive conjugation of the anthracene ring allows it to participate in π-π stacking interactions, which can influence its binding to proteins and other macromolecules. The ester group can undergo hydrolysis to release the active anthracene-9-carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Anthracene-9-Carboxylic Acid (C₁₄H₉COOH)
Ethyl Anthracene-9-Carboxylate (C₁₇H₁₄O₂)
- Molecular Weight : 250.30 g/mol
- Melting Point : 108–109°C (381–382 K)
- Crystal Structure : Exhibits helical hydrogen-bonded strands and "edge-to-face" herringbone packing, enhancing stability in solid-state materials .
- Synthesis Yield : 82% after recrystallization, higher purity compared to butan-2-YL derivatives .
Thallium(I) Anthracene-9-Carboxylate ([Tl₄(H₂O)₂(anthracene-9-carboxylate)₄])
Pyren-1-YLMethyl Anthracene-9-Carboxylate
9-Anthracenemethanol (C₁₅H₁₂O)
- Molecular Weight : 208.25 g/mol
- Melting Point : 152–158°C
- Hazards : Classified as a mutagen, limiting its use in biological applications .
Comparative Data Table
Key Research Findings
Biological Activity : Anthracene-9-carboxylate derivatives inhibit chloride channels, as shown in myotonic dystrophy models. This compound may share this activity, though direct evidence is lacking .
Material Properties : Ethyl and pyrenylmethyl esters exhibit superior crystallinity and photophysical behavior compared to butan-2-YL derivatives, which are less studied in this context .
Synthesis Efficiency : Butan-2-YL esters are synthesized with ~85% purity via reflux methods, whereas ethyl esters achieve higher purity (82% yield) through optimized recrystallization .
Environmental and Safety Profiles: 9-Anthracenemethanol’s mutagenicity contrasts with the relatively safer profile of alkyl esters like butan-2-YL and ethyl derivatives .
Challenges and Opportunities
- This compound: Limited data on its photophysical properties and biological interactions warrant further study. Its branched alkyl chain may enhance solubility in hydrophobic matrices for material applications.
- Ethyl Anthracene-9-Carboxylate : Well-characterized but lacks functional diversity compared to bulkier esters (e.g., pyrenylmethyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
